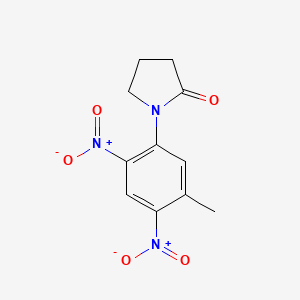

1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one

Description

1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one is a pyrrolidinone derivative characterized by a 5-methyl-2,4-dinitrophenyl substituent attached to the pyrrolidin-2-one core. This compound is primarily documented as a specialty chemical supplied by CymitQuimica, with applications in research and development .

Properties

IUPAC Name |

1-(5-methyl-2,4-dinitrophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O5/c1-7-5-9(12-4-2-3-11(12)15)10(14(18)19)6-8(7)13(16)17/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLYJZGPEYFLNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one typically involves the nitration of a methyl-substituted phenyl ring followed by the formation of the pyrrolidinone ring. One common method includes the following steps:

Nitration: The methyl-substituted phenyl ring undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions.

Formation of Pyrrolidinone Ring: The nitrated compound is then reacted with a suitable amine, such as pyrrolidine, under controlled conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of 1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.

Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of diamine derivatives.

Substitution: Formation of substituted phenylpyrrolidinone derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one serves as a crucial building block for synthesizing more complex molecules. Its ability to participate in various chemical transformations makes it valuable for developing new compounds with potential applications in different sectors.

Biology

The compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. Research indicates that derivatives of pyrrolidinone compounds exhibit significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | EC50 (µM) | Selectivity |

|---|---|---|---|

| Diphenylamine-Pyrrolidin-2-one-Hydrazone | MDA-MB-231 (Breast Cancer) | 10.5 | Moderate |

| Diphenylamine-Pyrrolidin-2-one-Hydrazone | IGR39 (Melanoma) | 8.3 | High |

| Diphenylamine-Pyrrolidin-2-one-Hydrazone | Panc-1 (Pancreatic) | 12.0 | Moderate |

| Diphenylamine-Pyrrolidin-2-one-Hydrazone | PPC-1 (Prostate) | 6.7 | Very High |

These findings suggest that certain derivatives may selectively target cancer cells while sparing normal cells, making them promising candidates for further development as anticancer agents .

Medicine

In medicinal chemistry, the unique structural features of 1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one make it a candidate for drug development. Its derivatives have been explored for potential therapeutic applications including:

- Anticancer agents : Targeting specific cancer types.

- Antimicrobial agents : Effective against a range of pathogens.

A notable study demonstrated the use of a derivative as a chiral derivatization reagent for the enantioseparation of chiral amines via mass spectrometry, showcasing its utility in analytical chemistry .

Case Study 1: Anticancer Activity

A series of pyrrolidinone-hydrazone derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. The study revealed that certain compounds exhibited remarkable selectivity towards prostate cancer cells compared to fibroblasts. The most promising compound demonstrated an EC50 value significantly lower than others tested, indicating higher potency .

Case Study 2: Antimicrobial Properties

Research has also focused on the antimicrobial efficacy of pyrrolidinone derivatives derived from 1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one. These studies have highlighted their effectiveness against resistant strains of bacteria and fungi, suggesting potential applications in treating infections where conventional antibiotics fail .

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The nitro groups on the phenyl ring can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially disrupting normal cellular functions and leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

A. Antioxidant Pyrrolidin-2-one Derivatives

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one :

- Shows 1.35× higher antioxidant activity than vitamin C, with a reducing power optical density of 1.149 .

- Key Difference : The presence of thioxo-triazole/oxadiazole moieties enhances radical scavenging compared to the nitro-substituted target compound.

B. Fluorinated and Hydroxylated Derivatives

- 1-(3-Fluoro-5-hydroxyphenyl)pyrrolidin-2-one: Synthesized via palladium-mediated deprotection with 61.5% yield .

- 1-(2-Hydroxyphenyl)pyrrolidin-2-one: Obtained in 78.1% yield via hydrogenolysis . Lacks nitro groups, reducing steric hindrance and electron-withdrawing effects.

Pyrrolidin-2-one Derivatives with Heterocyclic Attachments

A. Pyridine-Containing Analogs

- 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives :

- Evaluated as antimalarial agents targeting Plasmodium cytochrome P450 enzymes .

- Exhibit low to moderate microsomal stability (human/rat) and aqueous solubility, limiting bioavailability .

- Contrast : The pyridine ring may enhance target binding but reduce metabolic stability compared to nitroaryl groups.

B. Triazole-Modified Derivatives

- 4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (4a): Synthesized as a white solid (52% yield) with confirmed melting point and spectral data .

- 4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-chlorophenyl)pyrrolidin-2-one (4b): 42% yield; chlorophenyl substitution may enhance lipophilicity versus fluorophenyl analogs .

Natural Product Analogs

- 1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one: Isolated from mulberry (Morus alba), this furan-containing derivative is a rare natural pyrrolidinone .

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound features a pyrrolidinone ring substituted with a 5-methyl-2,4-dinitrophenyl group. The presence of the dinitrophenyl moiety is significant as it influences the compound's biological interactions and activities.

Biological Activities

1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that compounds with similar structures to 1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one demonstrate significant antimicrobial properties. For instance, derivatives of pyrazolone and related structures have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess similar capabilities .

Anticancer Properties

Studies have highlighted the cytotoxic effects of related compounds against cancer cell lines. For example, certain pyrazolone derivatives have exhibited potent activity against colon carcinoma cells with IC50 values indicating effective inhibition of cell growth . The mechanism often involves the induction of apoptosis in cancerous cells.

Anti-inflammatory Effects

Compounds containing dinitrophenyl groups are known for their anti-inflammatory properties. The dinitrophenyl moiety may enhance the compound's ability to inhibit inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one can be attributed to its structural features. The SAR analysis shows that modifications to the pyrrolidinone ring and the dinitrophenyl substituent significantly affect its potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and cellular uptake |

| Variation in dinitrophenyl substitution | Altered binding affinity to target proteins |

| Ring modifications | Changes in metabolic stability |

Case Studies

Several studies have investigated the biological effects of related compounds:

- Cytotoxicity Studies : A study on pyrazolone derivatives found that certain modifications led to increased cytotoxicity against brine shrimp nauplii, indicating potential for further development as anticancer agents .

- Antimicrobial Testing : Compounds with similar dinitrophenyl substitutions were tested against various microbial strains, showing promising results in inhibiting growth .

- Inflammation Models : In vivo models demonstrated that certain derivatives reduced inflammation markers significantly compared to controls, supporting their potential use in anti-inflammatory therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.